molecular formula C15H14ClN3O5S2 B11401625 methyl 2-({[5-chloro-2-(methylsulfonyl)pyrimidin-4-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

methyl 2-({[5-chloro-2-(methylsulfonyl)pyrimidin-4-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B11401625
M. Wt: 415.9 g/mol
InChI Key: FKNGAAGIVAXSCU-UHFFFAOYSA-N
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Description

Methyl 2-(5-chloro-2-methanesulfonylpyrimidine-4-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclopenta[b]thiophene ring fused with a pyrimidine moiety, and functional groups such as a methanesulfonyl and a carboxylate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(5-chloro-2-methanesulfonylpyrimidine-4-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the cyclopenta[b]thiophene ring: This can be achieved through cyclization reactions involving thiophene derivatives.

    Introduction of the pyrimidine moiety: This step involves the coupling of the cyclopenta[b]thiophene intermediate with a suitable pyrimidine derivative under specific conditions.

    Functional group modifications:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-chloro-2-methanesulfonylpyrimidine-4-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as alkyl, aryl, or heteroaryl groups.

Scientific Research Applications

Methyl 2-(5-chloro-2-methanesulfonylpyrimidine-4-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and cellular processes.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of methyl 2-(5-chloro-2-methanesulfonylpyrimidine-4-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-chloro-3-chlorosulfonyl-2-thiophene carboxylate
  • Methyl 5-chloro-3-(methylsulfamoyl)thiophene-2-carboxylate

Uniqueness

Methyl 2-(5-chloro-2-methanesulfonylpyrimidine-4-amido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H14ClN3O5S2

Molecular Weight

415.9 g/mol

IUPAC Name

methyl 2-[(5-chloro-2-methylsulfonylpyrimidine-4-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

InChI

InChI=1S/C15H14ClN3O5S2/c1-24-14(21)10-7-4-3-5-9(7)25-13(10)19-12(20)11-8(16)6-17-15(18-11)26(2,22)23/h6H,3-5H2,1-2H3,(H,19,20)

InChI Key

FKNGAAGIVAXSCU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=NC(=NC=C3Cl)S(=O)(=O)C

Origin of Product

United States

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